molecular formula C7H8N4 B13330091 [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine

[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine

Cat. No.: B13330091
M. Wt: 148.17 g/mol
InChI Key: MHQGFAPJIWMXPE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is a heterocyclic compound that belongs to the triazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]Triazolo[4,3-a]pyridines involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The process is scalable and can be optimized for high throughput, making it suitable for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyridine derivatives. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H,3,8H2

InChI Key

MHQGFAPJIWMXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C=C1CN

Origin of Product

United States

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